molecular formula C13H16N2O B573478 2-(4-Benzylmorpholin-3-yl)acetonitrile CAS No. 170701-93-6

2-(4-Benzylmorpholin-3-yl)acetonitrile

Cat. No.: B573478
CAS No.: 170701-93-6
M. Wt: 216.284
InChI Key: WHWNIQPSJZCVPL-UHFFFAOYSA-N
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Description

2-(4-Benzylmorpholin-3-yl)acetonitrile (CAS 1217855-96-3) is a nitrile-functionalized morpholine derivative of interest in chemical and pharmaceutical research. The compound has a molecular formula of C13H16N2O and a molecular weight of 216.28 g/mol . It is typically supplied with a high purity level of 97% and should be stored sealed in dry conditions at 2-8°C to maintain stability . As a building block, this molecule combines a benzyl-protected morpholine ring, a common feature in medicinal chemistry, with a reactive acetonitrile group. This structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active compounds. Researchers may utilize it to develop novel morpholine-based structures or to incorporate the nitrile group, which can serve as a versatile intermediate for further chemical transformations into amides, acids, or heterocycles. Please note that this product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Handling should be conducted by qualified professionals in accordance with laboratory safety protocols, as the compound carries hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-benzylmorpholin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c14-7-6-13-11-16-9-8-15(13)10-12-4-2-1-3-5-12/h1-5,13H,6,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWNIQPSJZCVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674229
Record name (4-Benzylmorpholin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170701-93-6
Record name (4-Benzylmorpholin-3-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure and Optimization

  • Reaction Setup : L-Phenylalanine (1.0 mmol) is stirred with potassium carbonate (3.0 mmol) in acetonitrile at 40°C for 15 minutes.

  • Ring Formation : 1,2-Dibromoethane (1.0 mmol) is added, and the mixture is refluxed at 80°C for 6–12 hours to form the morpholin-2-one intermediate.

  • Benzylation : Benzyl bromide (1.0 mmol) is introduced, followed by additional K₂CO₃, and refluxed for 4 hours to yield N-benzylmorpholin-2-one.

  • Cyanomethyl Introduction : The lactam oxygen is substituted with a cyanomethyl group via nucleophilic displacement using bromoacetonitrile in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and alkali.

Key Data :

StepReagentsConditionsYield
Ring Formation1,2-Dibromoethane, K₂CO₃80°C, 6–12 h78%
CyanomethylationBromoacetonitrile, TBAB, KOHReflux, 1 h68–72%

Advantages :

  • Streamlined one-pot protocol reduces intermediate isolation.

  • High functional group tolerance enables structural diversification.

Aldoxime Dehydration Pathway

The CN101475511B patent outlines a dehydration strategy for converting aldoximes to nitriles, adaptable for introducing the cyanomethyl group in this compound.

Synthetic Steps

  • Aldehyde Synthesis : 4-Benzylmorpholine-3-carbaldehyde is prepared via oxidation of 3-hydroxymethyl-4-benzylmorpholine using pyridinium chlorochromate (PCC).

  • Aldoxime Formation : The aldehyde reacts with hydroxylamine hydrochloride (HONH₃Cl) and sodium bicarbonate in toluene, yielding the corresponding aldoxime.

  • Dehydration : The aldoxime is treated with a phase-transfer catalyst (e.g., tetrabutylammonium bromide) and alkali (KOH) under reflux, followed by recrystallization in ethanol to isolate the nitrile.

Optimization Insights :

  • Catalyst Loading : A molar ratio of 1:0.05 (aldehyde:TBAB) maximizes yield (85%).

  • Solvent Choice : Toluene or chloroform minimizes side reactions during dehydration.

Representative Data :

ParameterValue
Reaction Time30–50 min
TemperatureReflux (110°C)
Yield76–85%

Advantages :

  • Avoids hazardous cyanide reagents.

  • Phase-transfer catalysis enhances reaction efficiency.

Direct Alkylation of Morpholine Derivatives

Post-functionalization of pre-formed morpholine scaffolds offers a modular route to this compound.

Methodology

  • Morpholine Synthesis : 4-Benzylmorpholine is prepared via reductive amination of benzylamine with diethanolamine, followed by cyclization.

  • Cyanomethylation : The morpholine is alkylated at the 3-position using bromoacetonitrile in the presence of a base (e.g., NaH) in tetrahydrofuran (THF).

Critical Parameters :

  • Base Selection : Sodium hydride (NaH) outperforms weaker bases, achieving 65% yield.

  • Solvent Effects : THF facilitates higher reactivity compared to DMF or acetonitrile.

Comparative Data :

Alkylating AgentBaseSolventYield
BromoacetonitrileNaHTHF65%
ChloroacetonitrileK₂CO₃DMF42%

Advantages :

  • Flexibility in modifying substitution patterns.

  • Compatible with automated synthesis platforms.

Comparative Analysis of Methodologies

MethodYieldComplexityScalabilitySafety
One-Pot Synthesis68–72%ModerateHighLow (avoids cyanides)
Aldoxime Dehydration76–85%HighModerateModerate (uses phase-transfer catalysts)
Direct Alkylation42–65%LowHighHigh (requires NaH)

Key Findings :

  • The aldoxime dehydration route offers the highest yields but involves multi-step isolation.

  • One-pot synthesis balances efficiency and safety, making it preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylmorpholin-3-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives .

Scientific Research Applications

2-(4-Benzylmorpholin-3-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Benzylmorpholin-3-yl)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A detailed comparison of 2-(4-benzylmorpholin-3-yl)acetonitrile with analogous compounds is presented below, focusing on molecular features, electronic properties, and safety profiles.

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups/Substituents Notable Properties
Target Compound C₁₃H₁₅N₂O* ~215* Morpholine, benzyl, nitrile Nitrile group enhances electrophilicity; potential toxicity due to cyanide risk
(S)-Ethyl 2-(4-benzylmorpholin-3-yl)acetate C₁₅H₂₁NO₃ 263.33 Morpholine, benzyl, ethyl ester Ester group improves lipophilicity; used in chiral synthesis
[3-Benzoyl-...]-acetonitrile C₂₀H₁₆N₂O₅ 364.35 Pyrrolidone, benzoyl, nitrile, hydroxyl, methoxy Complex H-bonding network; potential for high crystallinity
4-Fluoro-α-hydroxy-3-phenoxy-benzeneacetonitrile C₁₄H₁₀FNO₂ 243.23 Nitrile, fluoro, phenoxy, hydroxyl Fluorine enhances electronegativity; predicted pKa ~10.08
Methyl 2-(4-methyl-2-oxochromen-7-yloxy)acetonitrile C₁₂H₉NO₃ ~215 Coumarin, nitrile, methyl, oxo Non-planar structure; HOMO/LUMO localized on coumarin ring

Notes: *Hypothetical values based on structural analogs.

Electronic and Reactivity Profiles

  • Target Compound : The nitrile group likely lowers the LUMO energy, facilitating nucleophilic attack. Morpholine’s oxygen may enhance solubility in polar solvents.
  • Ethyl Ester Analog (C₁₅H₂₁NO₃): The ester group (-COOEt) is less electron-withdrawing than nitrile, favoring hydrolysis or transesterification reactions .
  • Coumarin-Nitrile Hybrid (C₁₂H₉NO₃): Extended conjugation in the coumarin ring delocalizes electron density, as shown by DFT studies .

Biological Activity

2-(4-Benzylmorpholin-3-yl)acetonitrile is a chemical compound characterized by its unique morpholine structure, which includes a benzyl substituent and a nitrile functional group. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in therapeutic applications related to neurological disorders and cancer treatment.

  • Molecular Formula : C${13}$H${16}$N$_{2}$
  • Molecular Weight : Approximately 220.28 g/mol
  • Structural Features : The compound features a morpholine ring, which is known for its ability to participate in various chemical reactions and interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it may inhibit certain kinases involved in cell signaling pathways, which could have implications for cancer therapy and the treatment of neurological disorders. The nitrile group enhances its reactivity, potentially allowing it to form stable complexes with target proteins.

Biological Activity Studies

Recent studies have highlighted the compound's potential in various biological contexts:

Comparative Analysis with Similar Compounds

The following table summarizes the properties and biological activities of compounds structurally related to this compound:

Compound NameStructure FeaturesUnique Properties
4-BenzylmorpholineMorpholine ring with a benzyl substituentUsed as a building block in drug synthesis
2-(4-Benzylmorpholin-2-yl)ethanamineSimilar morpholine structureExhibits different pharmacological profiles
4-Benzylmorpholine-3-carboxylic acidCarboxylic acid functional groupUsed as a precursor for various derivatives
(R)-(4-Benzylmorpholin-3-yl)methanolAlcohol functional groupInvestigated for its potential as an analgesic agent

Case Studies

Several research studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Inhibition Studies : A study demonstrated that morpholine-based compounds could inhibit certain kinases effectively, leading to reduced tumor growth in preclinical models. The implications for drug development are significant as these compounds can be optimized for better efficacy and selectivity.
  • Neuroprotective Effects : Research focusing on similar morpholine derivatives indicated their potential neuroprotective effects through modulation of neurotransmitter systems. This suggests that this compound could be explored for treating neurodegenerative diseases.

Q & A

Q. What are the recommended synthetic pathways for 2-(4-Benzylmorpholin-3-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination steps. For example, reacting 4-benzylmorpholine-3-carboxylic acid derivatives with acetonitrile precursors under controlled conditions (e.g., using coupling agents like EDC/HOBt). Optimization requires monitoring reaction progress via TLC or HPLC, adjusting parameters such as temperature (70–100°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd/C for hydrogenation). Purity is assessed via NMR and LC-MS .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :
    Use a combination of techniques:
  • X-ray crystallography (if single crystals are obtainable, using programs like SHELX ).
  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify benzyl and morpholine proton environments (δ 2.5–4.0 ppm for morpholine protons; δ 7.2–7.4 ppm for benzyl aromatic protons).
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]+^+ or [M+Na]+^+ peaks).

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Methodological Answer :
  • LogP : Estimated via computational tools (e.g., DFT-based methods like B3LYP ) to predict hydrophobicity. Experimental validation via shake-flask method.
  • Stability : Perform accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor via HPLC for decomposition products .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • Use density functional theory (DFT) (e.g., B3LYP/6-31G* level ) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. This identifies electrophilic/nucleophilic sites.
  • Compare with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate predictions. Contradictions may arise from solvent effects not modeled computationally .

Q. How can researchers resolve contradictions between experimental and computational data on electronic properties?

  • Methodological Answer :
  • If DFT-predicted dipole moments or charge distributions conflict with experimental NMR/IR data, re-evaluate basis sets (e.g., switch to def2-TZVP) or include solvent models (e.g., PCM for acetonitrile). Cross-check with X-ray charge density maps if available .

Q. What strategies are effective for studying this compound’s interactions with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina with crystal structures of targets (e.g., kinases or GPCRs). Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities.
  • SAR studies : Synthesize analogs (e.g., replacing benzyl with other aryl groups) and correlate structural changes with activity data .

Q. How can researchers address challenges in characterizing stereochemical outcomes during synthesis?

  • Methodological Answer :
  • Use chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak IA) to separate enantiomers.
  • Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration.

Data Contradiction Analysis

Q. What experimental approaches validate the compound’s proposed mechanism in catalytic reactions?

  • Methodological Answer :
  • Isotopic labeling : Incorporate 13^{13}C or 15^{15}N labels at critical positions and track via NMR or MS.
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .

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